molecular formula C6H3BrN2O4 B094040 1-Bromo-3,5-dinitrobenzene CAS No. 18242-39-2

1-Bromo-3,5-dinitrobenzene

Cat. No. B094040
Key on ui cas rn: 18242-39-2
M. Wt: 247 g/mol
InChI Key: OLDMYNWXIGPOCI-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of 1-bromo-3,5-dinitrobenzene (20 g, 80.97 mmol) in acetic acid (120 ml) at 90° C. was added iron powder (11.3 g, 202.4 mmol, 2.5 eq) slowly portionwise over a period of 30 min (caution: highly exothermic reaction). After completion of the addition, the mixture was quenched by the addition of crushed ice. The precipitate formed was filtered and was washed with cold water to obtain orange solid. The solid was dried under vacuum to give the product in 80% yield (14 g). 1H NMR (300 MHz, CDCl3): δ 10.55 (br s, 2H), 8.46 (s, 1H), 8.19 (s, 1H), 8.02 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
11.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1)[NH2:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
11.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
highly exothermic reaction)
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
the mixture was quenched by the addition of crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed with cold water
CUSTOM
Type
CUSTOM
Details
to obtain orange solid
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the product in 80% yield (14 g)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(N)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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